molecular formula C13H18ClF2NO B1397637 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220020-32-5

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397637
CAS No.: 1220020-32-5
M. Wt: 277.74 g/mol
InChI Key: IVTKTCMKQWPTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClF2NO. It is known for its unique structure, which includes a piperidine ring substituted with a difluorobenzyl group and an oxy-methyl linkage.

Scientific Research Applications

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound isn’t readily available in the search results. Its specific effects would likely depend on the context of its use, particularly given its applications in drug discovery.

Safety and Hazards

The specific safety and hazard information for this compound isn’t readily available in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Preparation Methods

The synthesis of 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with 2,6-difluorobenzyl chloride in the presence of a base to form the difluorobenzyl-substituted piperidine. This intermediate is then reacted with formaldehyde and a suitable acid to introduce the oxy-methyl group, followed by conversion to the hydrochloride salt .

Chemical Reactions Analysis

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTKTCMKQWPTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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